![molecular formula C8H16O2 B1485206 4-Ethoxy-2,2-dimethylbutanal CAS No. 1935200-96-6](/img/structure/B1485206.png)
4-Ethoxy-2,2-dimethylbutanal
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Overview
Description
“4-Ethoxy-2,2-dimethylbutanal” is a research chemical with the CAS number 1935200-96-6 . It has a molecular weight of 144.21 and a molecular formula of C8H16O2 .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-2,2-dimethylbutanal” can be represented by the canonical SMILES string: CCOCCC©©C=O . This indicates that the molecule contains an ethoxy group (CCO), a butanal group (CCC©C=O), and two methyl groups attached to the second carbon atom in the butanal group .
Scientific Research Applications
Pharmaceutical Research
4-Ethoxy-2,2-dimethylbutanal: is utilized in pharmaceutical research as a reference standard for chemical analysis . Its precise molecular structure and properties allow for the development of new pharmaceutical compounds through synthetic organic chemistry.
Agriculture
In the agricultural sector, compounds like 4-Ethoxy-2,2-dimethylbutanal can be explored for their potential use in biodegradable polymers . These polymers could serve as mulch films, seed coatings, or agrochemical delivery systems, contributing to sustainable farming practices.
Food Industry
In the food industry, this compound could be used in the synthesis of flavorings or fragrances due to its aldehyde group, which is known for potent and varied odors . It could also be a part of research into food preservation and packaging technologies.
Energy Production
Research into energy production could involve 4-Ethoxy-2,2-dimethylbutanal as an additive in fuel blends. Similar compounds have been used to improve the efficiency and emissions of biofuels, making them more environmentally friendly .
properties
IUPAC Name |
4-ethoxy-2,2-dimethylbutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-10-6-5-8(2,3)7-9/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRAXBBASSCMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C)(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,2-dimethylbutanal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.